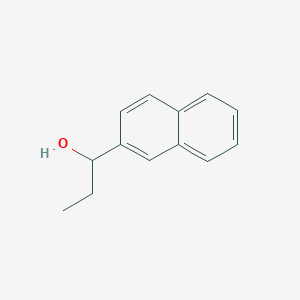

1-(Naphthalen-2-yl)propan-1-ol

説明

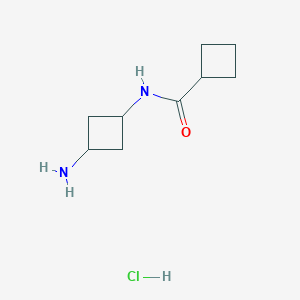

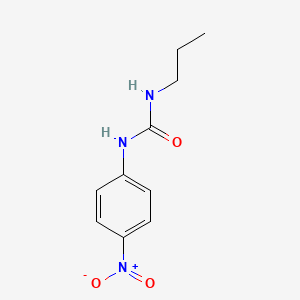

“1-(Naphthalen-2-yl)propan-1-ol” is a chiral compound that is widely used in synthetic organic chemistry for the production of pharmaceutical agents and biologically active compounds . It plays a significant role in facilitating the enantioselective construction of molecules intended for therapeutic purposes, targeting a spectrum of medical conditions spanning from oncological afflictions to infectious maladies and neurodegenerative disorders .

Synthesis Analysis

The synthesis of “1-(Naphthalen-2-yl)propan-1-ol” involves several steps. One of the methods involves the reaction of Diethylzinc and 2-Naphthaldehyde . Other methods involve complex processes and the use of various reagents .Molecular Structure Analysis

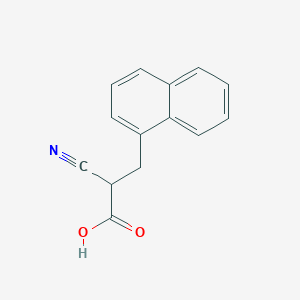

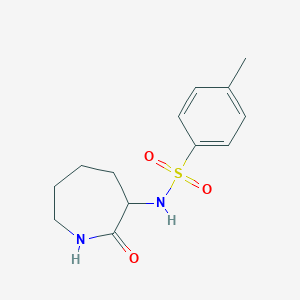

The molecular structure of “1-(Naphthalen-2-yl)propan-1-ol” is characterized by a linear formula of C13H12O . The molecule has a molecular weight of 184.24 .Chemical Reactions Analysis

The chemical reactions involving “1-(Naphthalen-2-yl)propan-1-ol” are complex and involve various steps. The molecule is involved in intricate processes of pharmaceutical and agrochemical synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Naphthalen-2-yl)propan-1-ol” are characterized by its molecular weight of 184.24 and its linear formula of C13H12O .科学的研究の応用

Scientific Research Applications of 1-(Naphthalen-2-yl)propan-1-ol

Synthesis and Catalysis

- Wang et al. (2009) reported an iron-catalyzed annulation of 1-(2-alkynylphenoxy)propan-2-ones, providing an economically and environmentally friendly method for constructing naphthalen-1-ol skeletons. This process highlights the use of 1-(Naphthalen-2-yl)propan-1-ol derivatives in synthetic chemistry, particularly in creating complex molecular structures using transition metals as catalysts (Wang, Liang, Lei, Zhou, & Li, 2009).

Photophysical Studies

- Cerezo et al. (2001) examined the photophysical properties of various probes, including 1-[6-(dimethylamino)naphthalen-2-yl]propan-1-one, in different solvents. Their research contributes to understanding how these compounds behave under various conditions, which is essential for their application in studying biological systems (Cerezo, Rocafort, Sierra, Garcia-Blanco, Oliva, & Sierra, 2001).

Physical Properties Analysis

- Han, Zhu, and Ma (2012) explored the densities and viscosities of naphthalen-2-ol and its derivatives in various alcohols. Their work helps in understanding the solute-solvent interactions and the

Potential in Anticancer Research

- Nishizaki et al. (2014) synthesized a naftopidil analogue, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, which showed promise as an anticancer drug. The compound induced cell death in various human cancer cell lines and effectively suppressed tumor growth in mice, highlighting its potential in cancer therapy research (Nishizaki, Kanno, Tsuchiya, Kaku, Shimizu, & Tanaka, 2014).

Solvatochromism and Photophysical Properties

- Abelt, Sun, and Everett (2011) studied the solvatochromism and photophysical properties of compounds like 1-(6-(dimethylamino)naphthalen-1-yl)propan-1-one, finding that these compounds exhibit solvatochromism and emission from a locally excited state. This research contributes to the understanding of these compounds' behavior in different solvent environments, relevant to their application in fluorescence microscopy and other photophysical studies (Abelt, Sun, & Everett, 2011).

Chemical Synthesis and Reactivity

- Aleksandrov and El’chaninov (2017) conducted a study involving the synthesis of N-(1-Naphthyl)furan-2-carboxamide by coupling naphthalen-1-amine with furan-2-carbonyl chloride in propan-2-ol. This research provides insight into the reactivity of naphthalen-2-yl compounds and their potential applications in creating complex organic structures (Aleksandrov & El’chaninov, 2017).

作用機序

Safety and Hazards

While specific safety and hazard information for “1-(Naphthalen-2-yl)propan-1-ol” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

特性

IUPAC Name |

1-naphthalen-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13-14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGXCXXVEPTSQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC2=CC=CC=C2C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Naphthalen-2-yl)propan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Dimethylamino)methyl]phenylacetonitrile](/img/structure/B3366154.png)

![10-Hydroxy-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),2,4(13),6(11),7,9,14,16,19(28),21,23,25,29-tridecaene-5,12,20,27-tetrone](/img/structure/B3366155.png)